Methyl piperate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl piperate can be synthesized through the esterification of piperic acid. The process involves the reaction of piperic acid with methanol in the presence of a catalyst, typically sulfuric acid, under reflux conditions. The reaction yields this compound along with water as a byproduct .
Industrial Production Methods: In an industrial setting, this compound is produced by first isolating piperine from black pepper or long pepper. Piperine is then hydrolyzed to piperic acid, which is subsequently esterified with methanol to form this compound. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl piperate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperonal and other oxidation products.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methylenedioxyphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Piperonal and other aldehydes.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl piperate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its aromatic properties
Mechanism of Action
The mechanism of action of methyl piperate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in inflammation. Additionally, this compound can modulate the activity of neurotransmitters, contributing to its potential therapeutic effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Methyl piperate is similar to other piperic acid derivatives, such as ethyl piperate, propyl piperate, and isopropyl piperate. These compounds share similar chemical structures but differ in their ester groups. This compound is unique due to its specific ester group, which influences its chemical reactivity and biological activity. Other similar compounds include piperine, piperonal, and guineensine, each with distinct properties and applications .
By understanding the properties, preparation methods, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Biological Activity
Methyl piperate, a derivative of piperine, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including its chemical structure, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H12O4
- Molecular Weight : 232.23 g/mol
- CAS Number : 6190-46-1
This compound is synthesized from piperic acid through reactions with alcohols, such as in the Steglich reaction. The compound exhibits significant biological activity, particularly in the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.
1. MAO Inhibition
This compound has been identified as a potent inhibitor of monoamine oxidase, with distinct inhibitory effects on both MAO-A and MAO-B:
- MAO-A Inhibition : IC50 = 27.1 μM
- MAO-B Inhibition : IC50 = 16.1 μM
This bidirectional inhibitory effect suggests potential applications in treating mood disorders and neurodegenerative diseases by increasing levels of neurotransmitters like serotonin and dopamine .
2. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens:
- Bacterial Strains : Effective against Staphylococcus aureus and Pseudomonas aeruginosa.
- Fungal Strains : Shows activity against Candida albicans and filamentous fungi such as Aspergillus niger.
The minimum inhibitory concentration (MIC) for these activities ranges from 1024 to 256 μg/mL .
Study on Neuroprotective Effects
A study investigated the neuroprotective properties of this compound in C6 glioma cells. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
Antioxidant Properties
Research has also highlighted the antioxidant capabilities of this compound, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals could play a role in mitigating cellular damage .
Summary Table of Biological Activities
Activity | Effect | IC50 |
---|---|---|
MAO-A Inhibition | Increases serotonin levels | 27.1 μM |
MAO-B Inhibition | Increases dopamine levels | 16.1 μM |
Antimicrobial Activity | Effective against specific strains | MIC: 1024-256 μg/mL |
Antioxidant Activity | Scavenges free radicals | Not quantified |
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate |
InChI |
InChI=1S/C13H12O4/c1-15-13(14)5-3-2-4-10-6-7-11-12(8-10)17-9-16-11/h2-8H,9H2,1H3/b4-2+,5-3+ |
InChI Key |
VOZJBFJHMHRLDN-ZUVMSYQZSA-N |
Isomeric SMILES |
COC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
COC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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